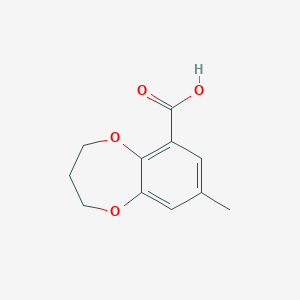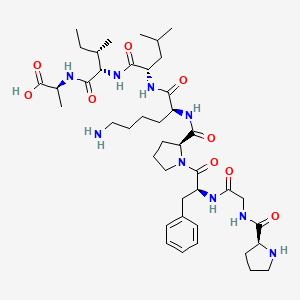
8-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is an organic compound belonging to the benzodioxepine family This compound features a unique structure with a benzodioxepine ring, which is a seven-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with methyl 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate.
Acidification: The resulting solution is then acidified with hydrochloric acid to yield the desired carboxylic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain high yields of the compound.
化学反応の分析
Types of Reactions: 8-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
8-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 8-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the benzodioxepine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid: Similar structure but with two carboxylic acid groups.
3,4-Dihydro-2H-1,5-benzodioxepine-7,8-diamine: Contains amine groups instead of carboxylic acid.
Methyl 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin-2-carboxylate: An ester derivative with a ketone group.
Uniqueness: 8-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is unique due to the presence of a single carboxylic acid group and a methyl group, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
819800-57-2 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC名 |
8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-7-5-8(11(12)13)10-9(6-7)14-3-2-4-15-10/h5-6H,2-4H2,1H3,(H,12,13) |
InChIキー |
MFXOGNHSBWMQOH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)OCCCO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole](/img/structure/B12530936.png)

![(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine](/img/structure/B12530946.png)


![3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one](/img/structure/B12530969.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)-](/img/structure/B12530978.png)

![N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine](/img/structure/B12530985.png)


![1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine](/img/structure/B12531000.png)
